

"physicochemical properties of 4-Methyl-1H-pyrrole-2-carbaldehyde"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-1H-pyrrole-2-carbaldehyde

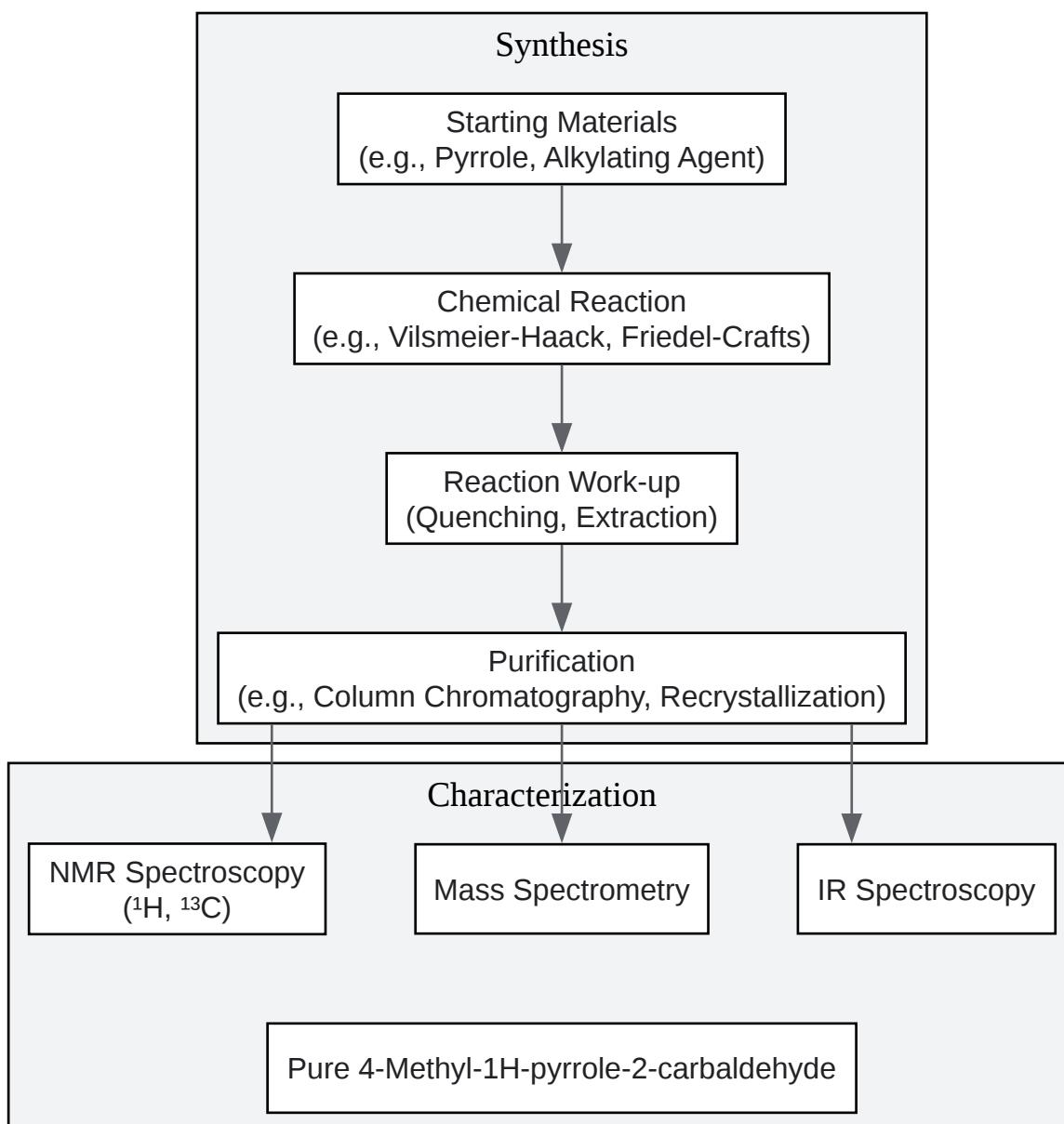
Cat. No.: B1315684

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Methyl-1H-pyrrole-2-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **4-Methyl-1H-pyrrole-2-carbaldehyde**. This compound is a member of the pyrrole family, a class of heterocyclic compounds that are key structures in many natural and synthetic bioactive molecules.^[1] Pyrrole-2-carboxaldehyde derivatives, in general, have been isolated from various natural sources, including fungi and plants, and are known to exhibit a range of physiological activities.^[2]


Physicochemical Properties

The fundamental physicochemical properties of **4-Methyl-1H-pyrrole-2-carbaldehyde** are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, which is essential for applications in drug design and development.

Property	Value	Source
Molecular Formula	C ₆ H ₇ NO	[3]
Molecular Weight	109.13 g/mol	Calculated
IUPAC Name	4-methyl-1H-pyrrole-2-carbaldehyde	
CAS Number	24014-19-5	[3]
Appearance	Light yellow to yellow solid	[3]
Melting Point	49-50 °C	[3]
Boiling Point	226.1 ± 20.0 °C (Predicted)	[3]
Density	1.140 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	15.50 ± 0.50 (Predicted)	[3]
InChI Key	GQIUKYUNGBBIEQ-UHFFFAOYSA-N	
Storage Conditions	Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon) in a dark place.[3]	

Synthesis and Characterization Workflow

The synthesis of substituted pyrrole-2-carbaldehydes can be approached through various methods. A common strategy involves the formylation of a pre-substituted pyrrole, or the substitution of a pyrrole-2-carbaldehyde core. The Vilsmeier-Haack reaction is a frequently employed method for introducing a formyl group onto a pyrrole ring.[4][5] Alternatively, Friedel-Crafts alkylation can be used to introduce substituents onto the pyrrole-2-carbaldehyde scaffold.[4] A general workflow for the synthesis and subsequent characterization is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of pyrrole derivatives.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Methyl-1H-pyrrole-2-carbaldehyde** is not readily available in the reviewed literature, a general procedure can be inferred from common synthetic routes for analogous compounds.

General Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method to formylate electron-rich aromatic rings, such as pyrroles.[\[4\]](#)

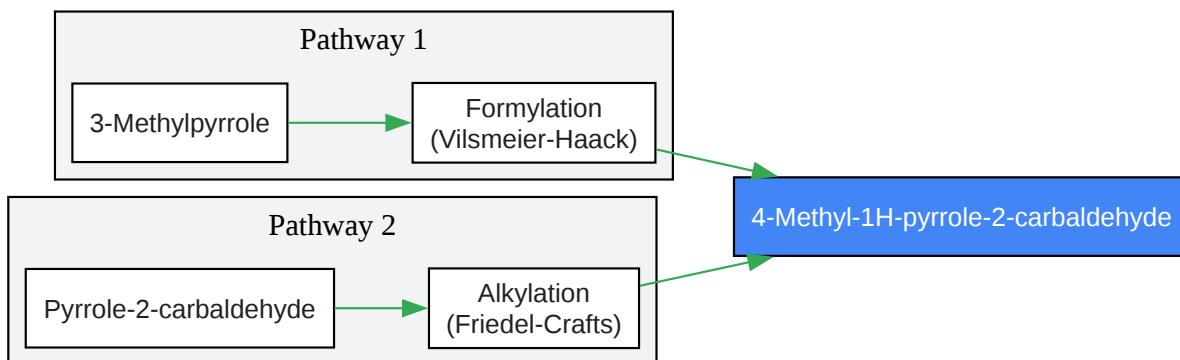
Materials:

- 3-Methylpyrrole
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Appropriate solvent (e.g., Dichloromethane)
- Sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- The Vilsmeier reagent is prepared by slowly adding POCl_3 to ice-cold DMF.
- A solution of 3-Methylpyrrole in a suitable solvent is then added dropwise to the Vilsmeier reagent at low temperature.
- The reaction mixture is stirred at room temperature or heated as necessary to drive the reaction to completion, monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is carefully quenched by pouring it onto ice and neutralizing with a base, such as sodium bicarbonate solution.
- The aqueous layer is extracted multiple times with an organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

- The crude product is then purified, typically by column chromatography on silica gel, to yield the pure **4-Methyl-1H-pyrrole-2-carbaldehyde**.


Characterization Protocols

Following synthesis and purification, the identity and purity of the compound are confirmed using standard analytical techniques.

- ¹H and ¹³C NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by NMR spectroscopy to confirm the chemical structure by observing the chemical shifts, integration, and coupling constants of the protons and carbons.[6][7]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.[6]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H, C-H, and the characteristic C=O stretch of the aldehyde.[6]

Logical Pathway for Synthesis

The synthesis of 4-substituted pyrrole-2-carbaldehydes can be achieved through two primary logical pathways: either by formylating an already 3-substituted pyrrole or by introducing a substituent at the 4-position of a pre-existing pyrrole-2-carbaldehyde. The choice of pathway depends on the availability of starting materials and the desired selectivity.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-METHYL-1H-PYRROLE-2-CARBALDEHYDE CAS#: 24014-19-5 [amp.chemicalbook.com]
- 4. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
- 5. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-METHYL-1H-PYRROLE-2-CARBALDEHYDE(24014-19-5) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["physicochemical properties of 4-Methyl-1H-pyrrole-2-carbaldehyde"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315684#physicochemical-properties-of-4-methyl-1h-pyrrole-2-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com